

7-hydroxyoctanoyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-hydroxyoctanoyl-CoA

Cat. No.: B15550062

[Get Quote](#)

7-Hydroxyoctanoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctanoyl-CoA is a derivative of coenzyme A and 7-hydroxyoctanoic acid. While its isomer, 3-hydroxyoctanoyl-CoA, is a well-documented intermediate in fatty acid metabolism, specific information regarding the chemical properties, biological significance, and synthesis of **7-hydroxyoctanoyl-CoA** is notably scarce in publicly available scientific literature. This guide aims to provide a comprehensive overview of its inferred chemical structure and properties, alongside postulated experimental protocols for its synthesis and analysis, based on established methodologies for similar acyl-CoA compounds. The content herein is intended to serve as a foundational resource for researchers interested in the potential roles and characteristics of this understudied molecule.

Chemical Structure and Identifiers

The chemical structure of **7-hydroxyoctanoyl-CoA** is composed of a 7-hydroxyoctanoic acid molecule linked to a coenzyme A molecule via a thioester bond.

Molecular Formula: C₂₉H₅₀N₇O₁₈P₃S

Inferred Structure:

The structure consists of three main parts:

- An adenosine 3',5'-bisphosphate group.
- A pantothenic acid (Vitamin B5) unit.
- A cysteamine group, which forms a thioester bond with the carboxyl group of 7-hydroxyoctanoic acid.
- A 7-hydroxyoctanoyl acyl chain.

Due to the limited specific data available for **7-hydroxyoctanoyl-CoA**, the following table provides key identifiers for the closely related and more studied precursor, 7-hydroxyoctanoic acid.[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	7-hydroxyoctanoic acid
SMILES	CC(CCCCC(=O)O)O
InChI Key	OFCMTSZXXFMBQ-UHFFFAOYSA-N
PubChem CID	167627

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **7-hydroxyoctanoyl-CoA** are not readily available. However, properties can be predicted based on its chemical structure and by referencing data for similar acyl-CoA molecules.

Table 1: Physicochemical Properties of 7-Hydroxyoctanoic Acid[\[1\]](#)

Property	Value
Molecular Weight	160.21 g/mol
Physical Description	Solid
Water Solubility	29010 mg/L @ 25 °C (estimated)
logP	0.672 (estimated)

Table 2: Inferred Physicochemical Properties of **7-Hydroxyoctanoyl-CoA**

Property	Inferred Value/Characteristic	Basis of Inference
Molecular Weight	~909.7 g/mol	Based on the molecular formula $C_{29}H_{50}N_7O_{18}P_3S$, similar to 3-hydroxyoctanoyl-CoA.
Physical State	Likely a solid at room temperature.	General characteristic of acyl-CoA molecules.
Solubility	Expected to be soluble in water and polar organic solvents.	The presence of the highly polar coenzyme A moiety suggests aqueous solubility.
Stability	Prone to hydrolysis of the thioester bond, especially at non-neutral pH.	Thioester bonds are generally susceptible to hydrolysis.

Experimental Protocols

Detailed experimental protocols specifically for **7-hydroxyoctanoyl-CoA** are not published. However, established methods for the synthesis and analysis of other acyl-CoA thioesters can be adapted.

Synthesis of **7-Hydroxyoctanoyl-CoA**

The synthesis would involve the activation of 7-hydroxyoctanoic acid and its subsequent reaction with coenzyme A.

1. Activation of 7-Hydroxyoctanoic Acid:

- Method: Conversion of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
- Protocol Outline (Mixed Anhydride Method):
 - Dissolve 7-hydroxyoctanoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).
 - Cool the solution to 0°C in an ice bath.
 - Add a base, such as triethylamine, to deprotonate the carboxylic acid.
 - Add an activating agent, such as ethyl chloroformate, dropwise to form the mixed anhydride.
 - Stir the reaction at 0°C for 1-2 hours.

2. Ligation with Coenzyme A:

- Method: Reaction of the activated 7-hydroxyoctanoic acid with the free thiol group of coenzyme A.
- Protocol Outline:
 - Dissolve coenzyme A trilithium salt hydrate in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5).
 - Slowly add the solution of the activated 7-hydroxyoctanoic acid to the coenzyme A solution with vigorous stirring.
 - Allow the reaction to proceed at room temperature for several hours or overnight.
 - Monitor the reaction progress by analytical techniques such as HPLC.

3. Purification:

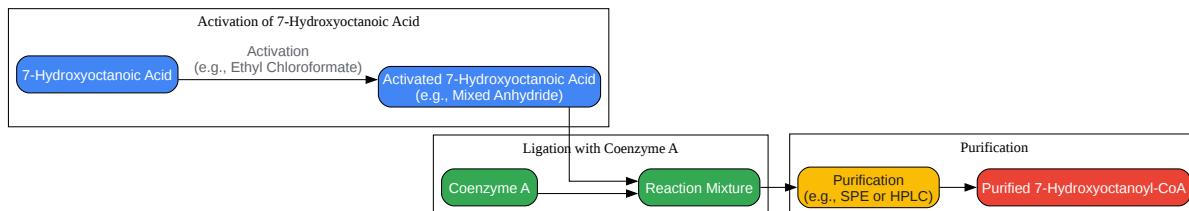
- Method: Purification of the resulting **7-hydroxyoctanoyl-CoA** from unreacted starting materials and byproducts using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
- Protocol Outline (SPE):
 - Acidify the reaction mixture to quench any unreacted anhydride.
 - Load the mixture onto a C18 SPE cartridge pre-equilibrated with a polar solvent (e.g., water or dilute acid).
 - Wash the cartridge with the equilibration solvent to remove unreacted coenzyme A and other polar impurities.
 - Elute the **7-hydroxyoctanoyl-CoA** with a solvent of intermediate polarity (e.g., a mixture of acetonitrile and water).
 - Lyophilize the collected fractions to obtain the purified product.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

- Principle: Separation of **7-hydroxyoctanoyl-CoA** from related compounds based on its polarity.
- Methodology:
 - Column: A reversed-phase C18 column is typically used for acyl-CoA analysis.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
 - Detection: UV detection at approximately 260 nm, corresponding to the adenine moiety of coenzyme A.

2. Mass Spectrometry (MS):


- Principle: Determination of the molecular weight and structural confirmation through fragmentation analysis.
- Methodology:
 - Ionization: Electrospray ionization (ESI) is commonly used for acyl-CoA molecules.
 - Analysis: High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide accurate mass measurements. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns for structural elucidation. The fragmentation would be expected to yield ions corresponding to the coenzyme A moiety and the 7-hydroxyoctanoyl group.

Biological Role and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological role or any signaling pathways directly involving **7-hydroxyoctanoyl-CoA**.

In contrast, its isomer, 3-hydroxyoctanoyl-CoA, is a known intermediate in the beta-oxidation of fatty acids. In this pathway, 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The absence of data on **7-hydroxyoctanoyl-CoA** suggests it may not be a primary metabolite in major metabolic pathways or that its role has yet to be elucidated.

The following diagram illustrates a generalized workflow for the synthesis of an acyl-CoA, which would be applicable to the production of **7-hydroxyoctanoyl-CoA** for research purposes.

[Click to download full resolution via product page](#)

A generalized workflow for the chemical synthesis of **7-hydroxyoctanoyl-CoA**.

Conclusion

7-Hydroxyoctanoyl-CoA remains a largely uncharacterized molecule. While its chemical structure can be confidently inferred, its physicochemical properties, biological functions, and involvement in signaling pathways are yet to be determined through experimental investigation. The methodologies for synthesis and analysis outlined in this guide provide a starting point for researchers to produce and study this compound, which may hold undiscovered roles in cellular metabolism or signaling. Further research is necessary to elucidate the specific characteristics and potential biological significance of **7-hydroxyoctanoyl-CoA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]

- 2. 7R-hydroxy-octanoic acid | C8H16O3 | CID 5312863 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-hydroxyoctanoyl-CoA chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550062#7-hydroxyoctanoyl-coa-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com